4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine
Overview
Description
4-(2-Furyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a furan and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with furfural and pyrrole in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrrole rings are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
4-(2-Furyl)-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
- 4-(2-Furyl)-2-(1H-imidazol-1-yl)pyrimidine
- 4-(2-Furyl)-2-(1H-pyrazol-1-yl)pyrimidine
- 4-(2-Furyl)-2-(1H-thiazol-1-yl)pyrimidine
Comparison: Compared to these similar compounds, 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both furan and pyrrole rings. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The presence of the pyrrole ring, in particular, can enhance the compound’s ability to participate in hydrogen bonding and π-π stacking interactions, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRUXSMPKQHGOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327672 | |
Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818957 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685109-18-6 | |
Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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